Cyclopropyl-methyl-(S)-piperidin-3-yl-amine
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Overview
Description
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is a compound that features a cyclopropyl group, a methyl group, and a piperidin-3-yl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-methyl-(S)-piperidin-3-yl-amine can be achieved through several methods. One common approach involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide and triethylamine with a β-dicarbonyl compound such as malononitrile . Another method includes the use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . These reactions typically require specific conditions such as the presence of a catalyst, appropriate solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, cyanogen bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with altered functional groups.
Scientific Research Applications
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Cyclopropyl-methyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-methyl-®-piperidin-3-yl-amine: A stereoisomer with different biological activity.
Cyclopropyl-methyl-(S)-piperidin-4-yl-amine: A structural analog with a different position of the amine group.
Cyclopropyl-methyl-(S)-piperidin-2-yl-amine: Another structural analog with a different position of the amine group.
Uniqueness
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , influencing various cellular processes. For instance, it has been investigated for its potential to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular energy metabolism and signaling pathways .
Biological Activities
- Antimicrobial Activity :
- Antituberculosis Activity :
- Opioid Receptor Interaction :
- Cancer Therapeutics :
Table 1: Summary of Biological Activities
Case Study: Antituberculosis Activity
A study focusing on the SAR of cyclic amines indicated that certain substitutions on the piperidine ring could enhance the compound's efficacy against M. tuberculosis. The most active derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
(3S)-N-cyclopropyl-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPUGLZFNAERG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCNC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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